Cyclohexylamine, 1-benzyl-, hydrochloride
Overview
Description
Cyclohexylamine, 1-benzyl-, hydrochloride is an organic compound belonging to the class of aliphatic amines. It is a derivative of cyclohexylamine, where a benzyl group is attached to the nitrogen atom. This compound is typically found in the form of its hydrochloride salt, which enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation of Aniline: The primary method for synthesizing cyclohexylamine involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction is carried out under high pressure and temperature conditions[ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}{11}\text{NH}_2 ]
Alkylation of Ammonia: Another method involves the alkylation of ammonia with cyclohexanol. This reaction also requires specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
Industrial production of cyclohexylamine, 1-benzyl-, hydrochloride typically involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to balance the rate of reaction and the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cyclohexylamine can undergo oxidation reactions to form cyclohexanone or cyclohexanol, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced further to form various derivatives, depending on the specific reagents and conditions.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Various cyclohexyl derivatives.
Substitution: N-alkyl or N-acyl cyclohexylamines.
Scientific Research Applications
Cyclohexylamine, 1-benzyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of amine metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of rubber accelerators, corrosion inhibitors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of cyclohexylamine, 1-benzyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity and specificity towards these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: The parent compound, lacking the benzyl group.
N-Benzylcyclohexylamine: Similar structure but without the hydrochloride salt form.
Cyclohexanamine: Another derivative with different substituents on the nitrogen atom.
Uniqueness
Cyclohexylamine, 1-benzyl-, hydrochloride is unique due to the presence of both the cyclohexyl and benzyl groups, which confer specific chemical and physical properties. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
1-benzylcyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c14-13(9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1,3-4,7-8H,2,5-6,9-11,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBXACMFLSXZEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175100 | |
Record name | Cyclohexylamine, 1-benzyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20937-30-8 | |
Record name | Cyclohexylamine, 1-benzyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020937308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexylamine, 1-benzyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzylcyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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